
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester is a chemical compound that belongs to the class of pyridinecarboxylic acids. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways in cells. This compound has been shown to have potent activity against various cancer cell lines, indicating its potential as a cancer therapeutic agent.
Effets Biochimiques Et Physiologiques
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Moreover, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester. One direction is to further investigate its mechanism of action and identify specific targets in cells. Another direction is to develop novel compounds based on this compound for drug discovery and development. Moreover, this compound can be studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. Finally, its potential applications in the development of new materials can also be explored.
Méthodes De Synthèse
The synthesis method of 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester involves the reaction of 3-pyridinecarboxylic acid with 2'-chloro(1,1'-biphenyl)-4-yl)methanol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method is well established and has been used in various research studies.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester has potential applications in various scientific research areas. It has been used in the synthesis of novel compounds for drug discovery and development. It has also been used in the development of new materials for various applications, including optoelectronics and catalysis. Moreover, this compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Propriétés
Numéro CAS |
109523-93-5 |
|---|---|
Nom du produit |
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester |
Formule moléculaire |
C19H14ClNO2 |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
[4-(2-chlorophenyl)phenyl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H14ClNO2/c20-18-6-2-1-5-17(18)15-9-7-14(8-10-15)13-23-19(22)16-4-3-11-21-12-16/h1-12H,13H2 |
Clé InChI |
MBGYSYXGNIXGGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl |
Autres numéros CAS |
109523-93-5 |
Synonymes |
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



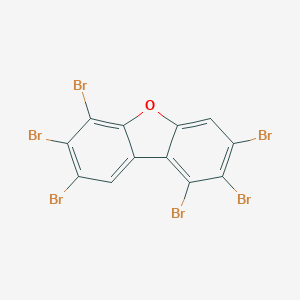
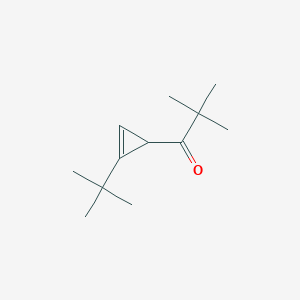
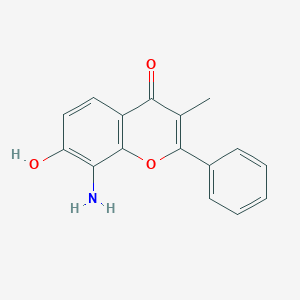

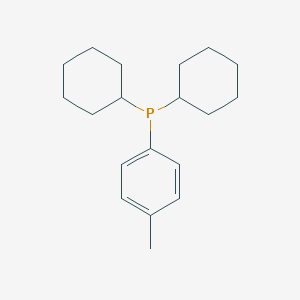
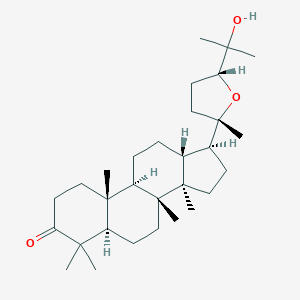


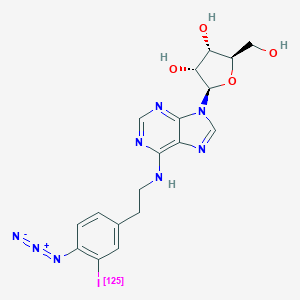
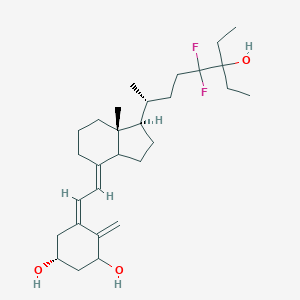
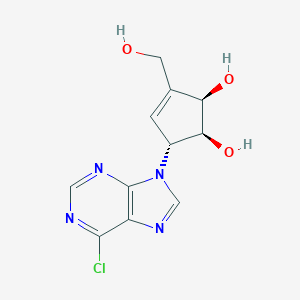
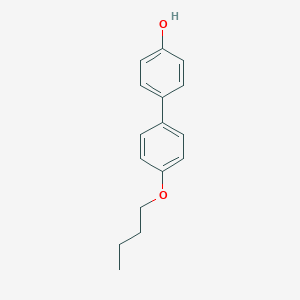
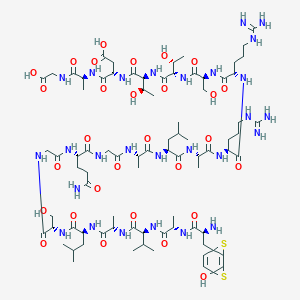
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)